molecular formula C24H25NO5S B1281400 Benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate p-toluenesulfonic acid salt CAS No. 77497-97-3

Benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate p-toluenesulfonic acid salt

Cat. No.: B1281400
CAS No.: 77497-97-3
M. Wt: 439.5 g/mol
InChI Key: PSMBIFNNFMRIMV-NTISSMGPSA-N
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Description

Benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate p-toluenesulfonic acid salt is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate p-toluenesulfonic acid salt typically involves the esterification of the carboxylic acid functional group using p-toluenesulfonic acid as a catalyst. This process is often carried out under mild conditions to ensure high selectivity and yield. The reaction involves the formation of an ester bond between the carboxylic acid and benzyl alcohol, facilitated by the strong acidic nature of p-toluenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of p-toluenesulfonic acid in these processes is advantageous due to its non-toxic nature, commercial availability, and ease of handling .

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate p-toluenesulfonic acid salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include p-toluenesulfonic acid, benzyl alcohol, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of polar solvents to facilitate the reactions .

Major Products Formed

The major products formed from reactions involving this compound include various esters and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate p-toluenesulfonic acid salt involves its interaction with specific molecular targets and pathways. The compound’s acidic nature allows it to act as a catalyst in various organic reactions, facilitating the formation of ester bonds and other chemical transformations . Its ability to activate different functional groups makes it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate p-toluenesulfonic acid salt is unique due to its specific stereochemistry and the presence of both benzyl and isoquinolinecarboxylate groups.

Properties

IUPAC Name

benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2.C7H8O3S/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,16,18H,10-12H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMBIFNNFMRIMV-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77497-97-3
Record name 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, phenylmethyl ester, (3S)-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyloxycarbonyl-1,2,3,4-tetrahydro-isoquinolinium tosylate, (S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3-benzyloxycarbonyl-1,2,3,4-tetrahydro-isoquinolinium 4-methylbenzenesulfonate
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Record name 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, (3S)-, phenylmethyl ester, 4-methylbenzenesulfonate (1:1)
Source European Chemicals Agency (ECHA)
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Record name 3-BENZYLOXYCARBONYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINIUM TOSYLATE, (S)-
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